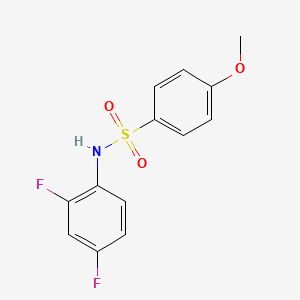

N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

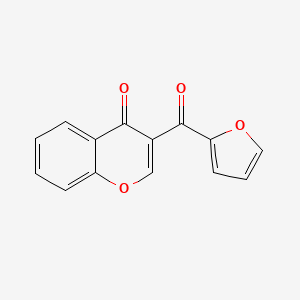

N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide, also known as DFB or Difluorobenzene sulfonamide, is a chemical compound that belongs to the sulfonamide class of drugs. It is widely used in scientific research due to its unique properties and mechanism of action.

科学的研究の応用

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules have garnered significant interest in drug discovery due to their unique properties. Fo24, synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, falls into this category. Its structure, characterized by a central amide group and two aromatic rings, offers potential for drug design. Researchers explore Fo24’s interactions with biological targets, pharmacokinetics, and therapeutic applications .

Crystallography and Structural Studies

Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. The compound exhibits coplanarity between its aromatic rings, forming an intramolecular contact. Understanding Fo24’s solid-state arrangement aids in predicting its behavior in various environments. Researchers investigate its packing motifs, intermolecular interactions, and crystallographic stacking .

Hydrogen Bonding Studies

Fo24 engages in 1D amide–amide interactions along the b-axis direction. These hydrogen bonds play a crucial role in its stability and properties. Researchers explore the strength and geometry of these interactions, shedding light on Fo24’s behavior in solution and solid state .

Molecular Stacking and Ring Interactions

Weaker C-H⋯F/O interactions are observed in Fo24, including a synthon involving C-H, N-H, and C-F groups. Additionally, ring stacking contacts contribute to its crystal packing. Investigating these interactions informs our understanding of Fo24’s supramolecular behavior and potential applications in materials science .

Halogenated Benzamides in Drug Design

Fo24 is part of an isomer grid containing three sets of six FpXY, FmXY, and FoXY isomers (where p, m, o denote para-, meta-, and ortho-substitution of the monofluoro-substituted aromatic ring). Comparative studies with other halogenated benzamides, such as the recently reported 2,3-difluorinated analogue Fo23, provide insights into structure–activity relationships for drug development .

Future Prospects

Researchers can explore Fo24’s reactivity, bioactivity, and potential applications beyond the mentioned fields. Its trifluorinated structure sets it apart from more common difluorinated and tetrafluorinated analogues, making it an exciting subject for further investigation .

作用機序

Target of Action

The primary target of N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially altering the balance of carbon dioxide and bicarbonate in the body.

特性

IUPAC Name |

N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-7-2-9(14)8-12(13)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZGNZUUAULKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)

![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)

![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)

![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5673000.png)

![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)

![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)

![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)

![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)